molecular formula C22H17F2N3O3S B2638355 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1260944-28-2

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2638355
CAS No.: 1260944-28-2
M. Wt: 441.45
InChI Key: BWVCQBASIXFJIB-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted with two dioxo groups (at positions 2 and 4) and a 4-fluoro-3-methylphenyl group at position 3. The acetamide side chain is linked to a 4-fluorobenzyl group via a methylene bridge. The fluorine atoms on both aromatic rings enhance lipophilicity and metabolic stability, while the dioxo groups contribute to hydrogen-bonding interactions with biological targets. The molecular formula is deduced as C₂₂H₁₇F₂N₃O₃S, with a molecular weight of 441.45 g/mol (calculated).

Properties

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O3S/c1-13-10-16(6-7-17(13)24)27-21(29)20-18(8-9-31-20)26(22(27)30)12-19(28)25-11-14-2-4-15(23)5-3-14/h2-10,18,20H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUHTLWYJOFJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure combines a thieno[3,2-d]pyrimidine core with acetamide functionalities, suggesting promising biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Structural Characteristics

The compound's molecular formula is C22H19F2N3O3SC_{22}H_{19}F_2N_3O_3S with a molecular weight of 443.5 g/mol. The presence of fluorine and multiple methyl groups indicates potential for significant biological interactions.

PropertyValue
Molecular FormulaC22H19F2N3O3S
Molecular Weight443.5 g/mol
CAS Number1260944-28-2

Biological Activity

Research indicates that compounds related to thieno[3,2-d]pyrimidines often exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural features allow for interactions with targets involved in cell cycle regulation and apoptosis.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal infections, indicating potential for this compound in treating infectious diseases.

Case Studies

  • Anticancer Studies : A study evaluated the effect of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines. Results indicated that compounds with similar structures to 2-[3-(4-fluoro-3-methylphenyl)-...]-N-[(4-fluorophenyl)methyl]acetamide exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
  • Antimicrobial Activity : In vitro assays demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent .

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the thieno[3,2-d]pyrimidine core interacts with key enzymes or receptors involved in disease pathways. Molecular docking studies may reveal binding affinities to targets such as kinases or DNA polymerases.

Comparative Analysis

To provide context for its biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Ethyl-6-(3-methylphenyl)sulfanyl-pyrimidine-2,4-dionePyrimidine core with ethyl and methyl substitutionsAntiviralSulfanyl group enhances reactivity
N-(2-fluoro-4-methylphenyl)-2-[3-(4-oxo-thieno[3,2-d]pyrimidin)]acetamideSimilar acetamide structureAnticancerFluorinated phenyl enhances potency
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-dioxo-thieno[3,2-d]pyrimidin]Contains chloro and methoxy groupsAntimicrobialChloro substitution may affect solubility

Future Directions

Further research is necessary to explore the full therapeutic potential of 2-[3-(4-fluoro-3-methylphenyl)-...]-N-[(4-fluorophenyl)methyl]acetamide. Key areas include:

  • In Vivo Studies : To assess efficacy and safety profiles in animal models.
  • Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.
  • Optimization of Derivatives : To enhance potency and selectivity against specific targets.

Scientific Research Applications

Inhibition of Acetyl-CoA Carboxylase (ACC)

Research indicates that this compound acts as a selective inhibitor of ACC. ACC is an enzyme involved in the regulation of fatty acid synthesis and oxidation. The inhibition of ACC can lead to reduced lipid accumulation and has potential therapeutic implications for conditions such as obesity and dyslipidemia.

Key Findings:

  • The compound was shown to effectively inhibit both ACC1 and ACC2 isoforms in vitro, suggesting its utility in metabolic disorders related to lipid metabolism .
  • Studies have demonstrated its potential in reducing body weight and improving lipid profiles in animal models .

Antimicrobial Activity

There is emerging evidence that thienopyrimidine derivatives exhibit antimicrobial properties. The specific compound may also display activity against various bacterial strains and fungi, making it a candidate for further investigation in the field of infectious diseases.

Research Insights:

  • Preliminary studies indicate that derivatives similar to this compound have shown efficacy against certain pathogens .
  • Further exploration into its mechanism of action could reveal valuable insights into its potential as an antimicrobial agent.

Cancer Research

The structural characteristics of this compound suggest potential applications in oncology. Compounds with thienopyrimidine scaffolds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies:

  • Investigations into similar thienopyrimidine derivatives have revealed their ability to target specific signaling pathways involved in cancer progression .
  • The unique substitution pattern may enhance selectivity towards cancer cells compared to normal cells.

Comparison with Similar Compounds

2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Core: Thieno[3,2-d]pyrimidin-4-one (single oxo group).
  • Substituents :
    • 3-(4-Methylphenyl) group.
    • 2-Sulfanyl linker to acetamide.
    • N-[4-(Trifluoromethoxy)phenyl] acetamide.
  • Molecular Weight : ~532.5 g/mol (estimated).
  • Key Differences :
    • The sulfanyl group replaces the dioxo configuration, reducing hydrogen-bonding capacity.
    • Trifluoromethoxy group increases electronegativity and steric bulk compared to the target compound’s 4-fluorobenzyl group.

N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

  • Core: Thieno[3,2-d]pyrimidin-4-one.
  • Substituents :
    • 7-Phenyl group.
    • 3-Acetamide linked to a 2-chloro-4-methylphenyl group.
  • Molecular Weight : 409.89 g/mol.
  • Key Differences :
    • Lack of dioxo groups reduces polarity.
    • Chlorine and methyl groups on the phenyl ring alter hydrophobicity and steric effects compared to the target’s fluorine substituents.

Analogues with Different Heterocyclic Cores

2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]acetamide

  • Core : Tetrahydropyrimidine-2,4-dione.
  • Substituents: 3-(2-Fluorobenzyl) group. 5-Acetamide with 4-acetylaminophenyl.
  • Molecular Weight : ~432.4 g/mol (estimated).
  • Acetylaminophenyl enhances π-π stacking but may reduce solubility.

N-(4-Fluorobenzyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

  • Core : Benzimidazole.
  • Substituents :
    • Sulfanyl-linked acetamide.
    • 4-Fluorobenzyl group.
  • Molecular Weight : ~373.4 g/mol (estimated).
  • Key Differences: Benzimidazole core offers basicity and hydrogen-bonding sites absent in thienopyrimidines.

Substituent Effects and Pharmacological Implications

Table 1: Substituent Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thieno[3,2-d]pyrimidine 3-(4-Fluoro-3-methylphenyl), 2,4-dioxo, N-(4-fluorobenzyl)acetamide 441.45 High hydrogen-bonding potential; fluorinated for enhanced stability
Compound from Thieno[3,2-d]pyrimidinone 3-(4-Methylphenyl), 2-sulfanyl, N-[4-(trifluoromethoxy)phenyl]acetamide ~532.5 Increased steric bulk; trifluoromethoxy enhances electronegativity
Compound from Thieno[3,2-d]pyrimidinone 7-Phenyl, 3-(2-chloro-4-methylphenyl)acetamide 409.89 Chlorine substituent may improve membrane permeability
Compound from Tetrahydropyrimidine 3-(2-Fluorobenzyl), 2,4-dioxo, 5-(4-acetylaminophenyl)acetamide ~432.4 Saturated core reduces planarity; acetylaminophenyl enhances stacking

Key Observations:

Fluorine Substitution : Fluorinated aryl groups (e.g., 4-fluorophenyl, 4-fluorobenzyl) are common across analogues, improving metabolic stability and lipophilicity .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis of thieno[3,2-d]pyrimidinone derivatives typically involves multi-step reactions. A plausible route includes:

Cyclocondensation : React 4-fluoro-3-methylphenyl isocyanate with thiophene-2,3-diamine to form the thieno[3,2-d]pyrimidinone core.

Acetamide Coupling : Introduce the acetamide side chain via nucleophilic substitution using N-(4-fluorobenzyl)chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for isolating the pure product, as described in fluoropyrimidine syntheses .

Q. How can the compound’s structural integrity be validated?

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone ring) .
  • Spectroscopic Analysis :
    • NMR : Compare ¹H/¹³C NMR shifts with analogous thieno[3,2-d]pyrimidinones (e.g., δ ~7.5–8.2 ppm for aromatic protons) .
    • FTIR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) .

Q. What in vitro models are suitable for initial biological activity screening?

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorogenic substrates, measuring IC₅₀ values via fluorescence quenching .
  • Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with comparisons to structurally related fluorophenyl derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Substituent Variation : Modify the fluorophenyl (e.g., replace 4-F with Cl or CF₃) and thieno-pyrimidinone moieties to assess impacts on potency .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., EGFR or PARP) .
  • Data Validation : Cross-reference computational predictions with experimental IC₅₀ values to resolve discrepancies .

Q. What strategies address low synthetic yields in large-scale preparations?

  • Solvent Optimization : Replace polar aprotic solvents (e.g., NMP) with THF or DCM to reduce side reactions .
  • Catalyst Screening : Test Pd-based catalysts for coupling steps, monitoring turnover numbers (TONs) via LC-MS .
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics .

Q. How can conflicting biological activity data across assays be resolved?

  • Orthogonal Assays : Validate enzyme inhibition results with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Purity Checks : Reanalyze compound batches via HPLC-MS to rule out impurities (>98% purity required) .
  • Dose-Response Curves : Perform 8-point dilution series to ensure reproducibility and rule out assay-specific artifacts .

Q. What computational tools predict metabolic stability and toxicity?

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatic clearance, CYP450 inhibition, and hERG channel liabilities .
  • Metabolite Identification : Simulate Phase I/II metabolism with GLORYx or Meteor Nexus, focusing on fluorophenyl oxidation and amide hydrolysis .

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